molecular formula C9H7ClN2 B1286903 3-Chloroisoquinolin-5-amine CAS No. 58142-49-7

3-Chloroisoquinolin-5-amine

Cat. No.: B1286903
CAS No.: 58142-49-7
M. Wt: 178.62 g/mol
InChI Key: ZITUQCQEDBPHMJ-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-5-amine is a heterocyclic aromatic amine with the molecular formula C₉H₇ClN₂ It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and an amino group at the fifth position of the isoquinoline ring

Synthetic Routes and Reaction Conditions:

    Reduction of 3-chloro-5-nitroisoquinoline: One common method involves the reduction of 3-chloro-5-nitroisoquinoline. This can be achieved by stirring a solution of 3-chloro-5-nitroisoquinoline in acetic acid with zinc dust at ambient temperature for 2 hours. The mixture is then filtered, and the filtrate is concentrated under reduced pressure.

    Hydrogenation: Another method involves hydrogenation of 3-chloro-5-nitroisoquinoline in the presence of water-wet Raney nickel catalyst in tetrahydrofuran at 40°C for 15 minutes.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and scalability.

Types of Reactions:

    Reduction: As mentioned, this compound can be synthesized via the reduction of 3-chloro-5-nitroisoquinoline using zinc dust or hydrogenation with Raney nickel.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

  • The primary product of these reactions is this compound itself. further derivatization can lead to a variety of substituted isoquinolines, depending on the nucleophiles and reaction conditions used.

Scientific Research Applications

3-Chloroisoquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways.

    Medicine: Research into its derivatives has indicated potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 3-chloroisoquinolin-5-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chlorine and amino groups on the isoquinoline ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-Bromoisoquinolin-5-amine: Similar structure with a bromine atom instead of chlorine.

    3-Fluoroisoquinolin-5-amine: Contains a fluorine atom at the third position.

    3-Iodoisoquinolin-5-amine: Features an iodine atom at the third position.

Uniqueness:

Properties

IUPAC Name

3-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITUQCQEDBPHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587806
Record name 3-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-49-7
Record name 3-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-chloro-5-nitro-isoquinoline (20.9 g., 0.1170 mole, prepared according to the method of Example 1 hereinabove) was suspended in glacial acetic acid (160 ml), and water (160 ml) was then added while the temperature of the mixture was being raised to 60°C. Keeping the temperature between 60° and 70°C, powdered iron (15.2 g) was added slowly to the stirred mixture, and stirring was continued for 2 hours after addition of the iron was completed. The reaction mixture was allowed to stand overnight, and was then made alkaline with 20% w/v aqueous sodium hydroxide solution, and filtered. The residue was dried overnight, over silica gel in a vacuum oven at 50°C. The dried cake was then broken up and extracted -- three times with ether under reflux. The ether extract was boiled with charcoal, dried over anhydrous sodium sulphate, filtered, and the ether evaporated off to yield 9.25 g of 3-chloro-5-amino-isoquinoline of m.p. 176° - 177°C. Further ether extraction of the filter cake yielded another 4.2 g of 3-chloro-5-amino-isoquinoline of m.p. 175° - 177°C.
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